(S,S)-BMS-984923

Descripción

Propiedades

Número CAS |

1375752-77-4 |

|---|---|

Fórmula molecular |

C22H15ClN2O2 |

Peso molecular |

374.8 g/mol |

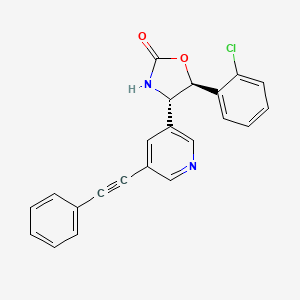

Nombre IUPAC |

(4S,5S)-5-(2-chlorophenyl)-4-[5-(2-phenylethynyl)-3-pyridinyl]-1,3-oxazolidin-2-one |

InChI |

InChI=1S/C22H15ClN2O2/c23-19-9-5-4-8-18(19)21-20(25-22(26)27-21)17-12-16(13-24-14-17)11-10-15-6-2-1-3-7-15/h1-9,12-14,20-21H,(H,25,26)/t20-,21-/m0/s1 |

Clave InChI |

IAYVUQJOKDFLAL-SFTDATJTSA-N |

SMILES isomérico |

C1=CC=C(C=C1)C#CC2=CC(=CN=C2)[C@H]3[C@@H](OC(=O)N3)C4=CC=CC=C4Cl |

SMILES canónico |

C1=CC=C(C=C1)C#CC2=CC(=CN=C2)C3C(OC(=O)N3)C4=CC=CC=C4Cl |

Origen del producto |

United States |

Foundational & Exploratory

(S,S)-BMS-984923: A Silent Allosteric Modulator of mGluR5 with Therapeutic Potential in Alzheimer's Disease

An In-Depth Technical Guide on the Mechanism of Action

Executive Summary

(S,S)-BMS-984923, also known as ALX-001, is a novel, orally bioavailable small molecule under investigation for the treatment of Alzheimer's disease (AD). It functions as a silent allosteric modulator (SAM) of the metabotropic glutamate receptor 5 (mGluR5). This technical guide provides a comprehensive overview of the mechanism of action of this compound, detailing its molecular interactions, downstream signaling effects, and the preclinical and early clinical evidence supporting its therapeutic rationale. The core of its action lies in the selective disruption of the pathological signaling cascade initiated by amyloid-beta oligomers (Aβo) without interfering with the physiological glutamatergic signaling essential for normal synaptic function.

Introduction: The Rationale for Targeting the Aβo-PrPc-mGluR5 Complex in Alzheimer's Disease

The prevailing amyloid cascade hypothesis of Alzheimer's disease posits that the accumulation of amyloid-beta (Aβ) peptides is a central event in the disease's pathogenesis. Growing evidence suggests that soluble Aβ oligomers (Aβo), rather than insoluble plaques, are the primary neurotoxic species responsible for the synaptic dysfunction and cognitive decline characteristic of AD.[1] These oligomers have been shown to bind to the cellular prion protein (PrPc), which is highly expressed on the surface of neurons. This binding event, however, requires a transmembrane partner to transduce a pathological signal into the cell.

The metabotropic glutamate receptor 5 (mGluR5) has been identified as a critical co-receptor in this process.[2] The interaction between Aβo-bound PrPc and mGluR5 forms a pathogenic signaling complex that triggers a cascade of intracellular events leading to synaptic damage and, ultimately, neuronal loss. This compound was developed to specifically interrupt this aberrant signaling nexus.

Molecular Mechanism of Action: Silent Allosteric Modulation of mGluR5

This compound is a potent and selective silent allosteric modulator (SAM) of mGluR5.[3] Unlike orthosteric ligands that bind to the same site as the endogenous ligand (glutamate), allosteric modulators bind to a distinct site on the receptor, thereby altering its conformation and function.

The "silent" nature of this compound is crucial to its therapeutic profile. It does not possess intrinsic agonist or antagonist activity at the mGluR5 receptor, meaning it does not activate or inhibit the receptor's response to glutamate.[4] Instead, its binding is thought to stabilize a conformation of mGluR5 that prevents its interaction with the Aβo-PrPc complex.[1] This selective disruption of the pathological signaling complex leaves the physiological glutamate signaling pathway intact, which is vital for learning, memory, and overall neuronal function.[5]

Quantitative Data: Binding Affinity and Receptor Occupancy

The high affinity and brain penetration of this compound are key to its potential efficacy.

| Parameter | Value | Species | Method | Reference |

| Ki for MPEPy binding | 0.6 nM | Not Specified | Competitive Radioligand Binding | [4] |

| IC50 for Receptor Occupancy | 33.9 (4.0) ng/mL | Human | [18F]FPEB PET | [6] |

| IC80 for Receptor Occupancy | 135.7 (16.0) ng/mL | Human | [18F]FPEB PET | [6] |

| Oral Bioavailability | Good | Mouse | Pharmacokinetic Studies | [1] |

| Blood-Brain Barrier Penetration | Brain levels nearly as high as plasma | Mouse | Pharmacokinetic Studies | [1] |

Downstream Signaling Pathways Affected by this compound

The binding of Aβo to the PrPc-mGluR5 complex initiates a deleterious signaling cascade that is potently inhibited by this compound.

Aβo-PrPc-mGluR5 Signaling Cascade

Caption: Aβo-PrPc-mGluR5 signaling cascade and the inhibitory action of this compound.

Key Downstream Effectors

-

Proline-rich tyrosine kinase 2 (Pyk2): A non-receptor tyrosine kinase implicated in synaptic plasticity. Aβo-PrPc-mGluR5 signaling leads to the phosphorylation and activation of Pyk2, contributing to synaptic dysfunction. This compound prevents this activation.[1]

-

Calcium/calmodulin-dependent protein kinase II (CaMKII): A key protein kinase involved in learning and memory. Its dysregulation by the Aβo-PrPc-mGluR5 complex is a critical step in the pathway to synaptic failure. This compound treatment prevents the aberrant activation of CaMKII.[1]

-

Eukaryotic elongation factor 2 (eEF2): A protein involved in the regulation of protein synthesis. Its phosphorylation is a downstream consequence of CaMKII activation and is linked to the dendritic spine loss observed in AD. This compound blocks this phosphorylation event.[1]

Preclinical Evidence of Efficacy

Rescue of Synaptic Plasticity

In vitro studies using hippocampal slices have demonstrated that this compound can prevent the Aβo-induced impairment of long-term potentiation (LTP), a cellular correlate of learning and memory.[1]

In Vivo Studies in Alzheimer's Disease Mouse Models

Treatment with this compound has been shown to rescue cognitive deficits in aged APP/PS1 transgenic mice, a commonly used animal model of AD.[1]

A key finding from preclinical studies is the ability of this compound to increase synaptic density. This has been quantified by measuring the levels of the presynaptic protein Synaptic Vesicle Glycoprotein 2A (SV2A) and the postsynaptic density protein 95 (PSD95).[1]

| Animal Model | Treatment Duration | Dosage | Effect on Synaptic Density | Reference |

| Aged APP/PS1 mice | 4 weeks | 3.75 mg/kg bid, oral | Increased SV2A and PSD95 staining | [1] |

In triple transgenic (3xTg-AD) mice, which develop both amyloid plaques and tau tangles, treatment with this compound for four weeks led to a reduction in the levels of both soluble and insoluble phosphorylated tau.[1]

| Animal Model | Treatment Duration | Dosage | Effect on Phosphorylated Tau | Reference |

| 3xTg-AD mice | 4 weeks | 7.5 mg/kg/day, oral | Reduced soluble and insoluble p-tau | [1] |

Experimental Protocols

In Vivo Alzheimer's Disease Mouse Models

-

APP/PS1 Transgenic Mice: These mice overexpress a chimeric mouse/human amyloid precursor protein (Mo/HuAPP695swe) and a mutant human presenilin 1 (PS1-dE9). They develop age-dependent Aβ deposition and cognitive deficits.[7]

-

3xTg-AD Mice: These mice harbor three mutant human genes: APP (Swedish), MAPT (P301L), and PSEN1 (M146V). They progressively develop both amyloid plaques and neurofibrillary tangles.[7]

Behavioral Testing

-

Morris Water Maze (MWM): A widely used test for spatial learning and memory. Mice are trained to find a hidden platform in a circular pool of water using distal cues. Key measures include escape latency and time spent in the target quadrant during a probe trial.[7]

-

Y-Maze: A test for assessing spatial working memory. The test relies on the innate tendency of rodents to explore novel environments. The percentage of spontaneous alternations between the arms of the maze is the primary measure.

-

Contextual Fear Conditioning: A form of associative learning where mice learn to associate a specific environment (context) with an aversive stimulus (e.g., a mild foot shock). Freezing behavior in the context is measured as an indicator of memory.[7]

Electrophysiology: Long-Term Potentiation (LTP) in Hippocampal Slices

-

Slice Preparation: Acute hippocampal slices (300-400 µm thick) are prepared from the brains of mice.[8]

-

Recording: Field excitatory postsynaptic potentials (fEPSPs) are recorded from the stratum radiatum of the CA1 region in response to stimulation of the Schaffer collateral pathway.[8]

-

LTP Induction: A high-frequency stimulation (HFS) protocol, such as one or more trains of 100 Hz for 1 second, is used to induce LTP.[9]

-

Quantification: The slope of the fEPSP is measured and expressed as a percentage of the pre-HFS baseline. A sustained increase in the fEPSP slope indicates the induction of LTP.

References

- 1. alzdiscovery.org [alzdiscovery.org]

- 2. BMS-984923 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 3. Silent Allosteric Modulation of mGluR5 Maintains Glutamate Signaling while Rescuing Alzheimer's Mouse Phenotypes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Silent Allosteric Modulation of mGluR5 Maintains Glutamate Signaling while Rescuing Alzheimer’s Mouse Phenotypes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Experimental drug reverses synaptic loss in mouse models of Alzheimer’s | Yale News [news.yale.edu]

- 6. allyxthera.com [allyxthera.com]

- 7. Behavioral assays with mouse models of Alzheimer’s disease: practical considerations and guidelines - PMC [pmc.ncbi.nlm.nih.gov]

- 8. A new method allowing long‐term potentiation recordings in hippocampal organotypic slices - PMC [pmc.ncbi.nlm.nih.gov]

- 9. scientifica.uk.com [scientifica.uk.com]

An In-depth Technical Guide to the Role of (S,S)-BMS-984923 in Modulating the PrPc-Amyloid Beta Oligomer Interaction

Audience: Researchers, scientists, and drug development professionals.

Core Content: This whitepaper provides a comprehensive technical overview of the cellular prion protein (PrPc) as a receptor for amyloid-beta oligomers (Aβo) in Alzheimer's disease and details the mechanism of action, quantitative data, and experimental validation of (S,S)-BMS-984923, a novel therapeutic agent targeting this interaction.

Executive Summary

Soluble amyloid-beta oligomers (Aβo) are widely considered primary synaptotoxic agents in Alzheimer's disease (AD). Their neurotoxicity is mediated, in large part, by their high-affinity binding to the cellular prion protein (PrPc) on the neuronal surface. This interaction triggers a pathological signaling cascade through the metabotropic glutamate receptor 5 (mGluR5), leading to synaptic dysfunction, spine loss, and cognitive decline. This compound (also known as ALX-001) is a first-in-class, orally bioavailable, brain-penetrant silent allosteric modulator (SAM) of mGluR5. It is engineered to selectively disrupt the pathological coupling between the Aβo-PrPc complex and mGluR5, thereby inhibiting downstream neurotoxic signaling. Crucially, it achieves this without altering the physiological glutamate signaling essential for normal cognitive function. Preclinical studies in AD mouse models have demonstrated that this compound rescues memory deficits and reverses synapse loss. Phase 1 clinical trials have shown it to be safe and well-tolerated in healthy older adults, supporting its continued development as a promising disease-modifying therapy for Alzheimer's disease.

The Aβo-PrPc-mGluR5 Signaling Axis in Alzheimer's Disease

The interaction between Aβo and PrPc is a critical initiating event in a signaling pathway that leads to synaptic damage.[1][2] PrPc, a cell-surface glycoprotein, acts as a high-affinity receptor for Aβo.[2][3][4][5] This binding event does not act in isolation; instead, the Aβo-PrPc complex recruits and activates the metabotropic glutamate receptor 5 (mGluR5).[1][6][7][8][9][10]

This recruitment triggers a complex intracellular signaling cascade involving the activation of several kinases, including Fyn, Pyk2, and CaMKII, ultimately leading to the phosphorylation of eEF2.[1][3][5][6][9][11] The aberrant activation of this pathway disrupts synaptic plasticity, causes the loss of dendritic spines, and contributes directly to the cognitive impairments characteristic of AD.[3][5][10]

Mechanism of Action of this compound

This compound is a silent allosteric modulator (SAM) of mGluR5.[6][7][8][11][12] Its mechanism is highly specific: it binds to mGluR5 at a site distinct from the glutamate binding site. This binding stabilizes a conformation of mGluR5 that prevents its pathological interaction with the Aβo-PrPc complex.[11]

The key therapeutic advantage of this approach is its selectivity. By acting as a silent modulator, this compound does not interfere with the normal, physiological signaling of mGluR5 that is initiated by its natural ligand, glutamate.[6][7][11][12] This preserves essential neuronal functions like learning and memory, which can be impaired by non-selective mGluR5 antagonists. Therefore, this compound effectively uncouples the toxic Aβo cascade from mGluR5, neutralizing the downstream effects without inducing the side effects associated with broad mGluR5 inhibition.

Quantitative Data Summary

The following tables summarize key quantitative parameters for this compound derived from preclinical and clinical studies.

Table 1: Binding Affinity and Receptor Occupancy

| Parameter | Value | Species | Source |

|---|---|---|---|

| mGluR5 Ki | 0.6 nM | Not Specified | [6] |

| Receptor Occupancy IC50 | 33.9 ng/mL | Human | [13] |

| Receptor Occupancy IC80 | 135.7 ng/mL | Human |[12][13] |

Table 2: Dosing and Pharmacokinetics

| Parameter | Value | Study Type | Source |

|---|---|---|---|

| Preclinical Dose (APP/PS1 Mice) | 3.75 mg/kg bid, oral | 4-week treatment | [11] |

| Preclinical Dose (3xTg Mice) | 7.5 mg/kg/day | 4-week treatment | [11] |

| Phase I Clinical Dose | Single ascending doses up to 200 mg | Healthy older adults | [6] |

| Planned Clinical Doses | 50, 100, and 150 mg twice daily | Future trials | [6] |

| Oral Bioavailability (Mice) | 50-90% | Preclinical PK | [6] |

| Blood-Brain Barrier | Penetrant; brain levels nearly as high as plasma | Preclinical PK (Mice) | [7][11] |

| Half-life (Mice) | 3 hours | Preclinical PK |[11] |

Experimental Protocols and Validation

The efficacy of this compound has been validated through a series of in vitro, in vivo, and clinical experiments. A cornerstone technique to demonstrate its mechanism of action is co-immunoprecipitation (Co-IP).

Co-Immunoprecipitation to Validate Disruption of PrPc-mGluR5 Interaction

Objective: To demonstrate that this compound reduces the Aβo-dependent physical association between PrPc and mGluR5 in neuronal cell lysates or brain tissue.

Methodology:

-

Lysate Preparation:

-

Culture primary neurons or use acute brain slices from wild-type mice.

-

Treat experimental groups with: (1) Vehicle, (2) Aβo, (3) Aβo + this compound, (4) this compound alone.

-

Lyse cells or tissue in a non-denaturing Co-IP lysis buffer containing protease and phosphatase inhibitors to preserve protein complexes.

-

Determine total protein concentration using a BCA assay.

-

-

Immunoprecipitation (the "Pull-Down"):

-

Incubate a standardized amount of total protein lysate (e.g., 1-2 mg) with an antibody specific to the "bait" protein (e.g., anti-PrPc antibody).[9] This incubation occurs overnight at 4°C with gentle rotation.

-

Add Protein A/G magnetic beads to the lysate-antibody mixture and incubate for 2-4 hours at 4°C to capture the antibody-protein complexes.[14][15]

-

-

Washing:

-

Use a magnetic stand to pellet the beads. Discard the supernatant.

-

Wash the beads multiple times (3-5x) with Co-IP wash buffer to remove non-specifically bound proteins.[15]

-

-

Elution:

-

Elute the bait protein (PrPc) and any co-precipitated "prey" proteins (including mGluR5) from the beads by adding a low-pH elution buffer or by boiling in SDS-PAGE sample buffer.[15]

-

-

Detection and Analysis:

-

Separate the eluted proteins via SDS-PAGE.

-

Transfer the proteins to a PVDF membrane for Western blotting.

-

Probe the membrane with a primary antibody against the "prey" protein (anti-mGluR5). Also, probe for the bait protein (anti-PrPc) to confirm a successful pull-down.

-

Use a secondary antibody conjugated to HRP and an ECL substrate for detection.

-

Quantify the band intensity of mGluR5 in each lane. The expected outcome is a strong mGluR5 band in the Aβo-treated sample, which is significantly reduced in the Aβo + this compound sample.

-

Summary of Key Experimental Findings

-

In Vitro Studies: In hippocampal slices, this compound was shown to prevent the Aβo-induced inhibition of long-term potentiation (LTP), a key cellular correlate of memory.[9][11] Co-IP experiments confirmed that the drug reduces the interaction between PrPc and mGluR5 in the presence of Aβo.[11]

-

In Vivo Animal Studies: In APPswe/PS1ΔE9 and other AD mouse models, chronic oral administration of this compound rescued cognitive performance in multiple behavioral tests.[7][11] This cognitive improvement was accompanied by a restoration of synaptic density (measured by SV2A and PSD95 markers) to wild-type levels and a prevention of the activation of downstream signaling kinases like Pyk2 and CaMKII.[6][11] Importantly, these benefits occurred without altering the overall amyloid plaque burden, confirming that the drug targets downstream toxicity rather than amyloid production or clearance.[6][11]

-

Clinical Studies: A Phase 1 single-ascending dose study in healthy older adults found that this compound was safe and well-tolerated at doses up to 200 mg, with no serious adverse events reported.[6][13] PET imaging confirmed target engagement in the brain, establishing a clear relationship between plasma concentration and mGluR5 receptor occupancy.[12][13]

Conclusion and Future Directions

This compound represents a highly targeted, mechanism-based therapeutic strategy for Alzheimer's disease. By acting as a silent allosteric modulator of mGluR5, it selectively inhibits the neurotoxic signaling cascade initiated by the Aβo-PrPc interaction while preserving essential physiological glutamate function. This dual action offers a significant advantage over previous mGluR5 inhibitors. The robust preclinical data demonstrating rescued cognitive and synaptic deficits, combined with a favorable safety profile in early clinical trials, strongly supports the continued development of this compound. Ongoing and future clinical studies in patient populations will be critical to validating its efficacy as a disease-modifying treatment for Alzheimer's disease.

References

- 1. Cellular prion protein as a receptor for amyloid-β oligomers in Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Prion-Protein-interacting Amyloid-β Oligomers of High Molecular Weight Are Tightly Correlated with Memory Impairment in Multiple Alzheimer Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Amyloid-β induced signaling by cellular prion protein and Fyn kinase in Alzheimer disease - PMC [pmc.ncbi.nlm.nih.gov]

- 4. [PDF] Amyloid-β induced signaling by cellular prion protein and Fyn kinase in Alzheimer disease | Semantic Scholar [semanticscholar.org]

- 5. Alzheimer Amyloid-β Oligomer Bound to Post-Synaptic Prion Protein Activates Fyn to Impair Neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 6. alzdiscovery.org [alzdiscovery.org]

- 7. Silent Allosteric Modulation of mGluR5 Maintains Glutamate Signaling while Rescuing Alzheimer’s Mouse Phenotypes - PMC [pmc.ncbi.nlm.nih.gov]

- 8. BMS-984923 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 9. Synaptotoxic Signaling by Amyloid Beta Oligomers in Alzheimer's Disease Through Prion Protein and mGluR5 - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. alzdiscovery.org [alzdiscovery.org]

- 12. neurologylive.com [neurologylive.com]

- 13. allyxthera.com [allyxthera.com]

- 14. How to conduct a Co-immunoprecipitation (Co-IP) | Proteintech Group [ptglab.com]

- 15. An optimized co-immunoprecipitation protocol for the analysis of endogenous protein-protein interactions in cell lines using mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide on the Development of (S,S)-BMS-984923 for Neurodegenerative Disorders

Introduction

This compound, also known as ALX-001, is a novel small molecule under investigation for the treatment of neurodegenerative disorders, with a primary focus on Alzheimer's disease.[1][2][3] It acts as a silent allosteric modulator (SAM) of the metabotropic glutamate receptor 5 (mGluR5).[4][5] This technical guide provides a comprehensive overview of the development of this compound, detailing its mechanism of action, preclinical and clinical data, and the experimental protocols used in its evaluation.

Mechanism of Action

This compound is designed to address the synaptotoxicity induced by soluble amyloid-beta oligomers (Aβo), which are considered key pathogenic species in Alzheimer's disease.[2][5][6] The proposed mechanism of action involves the following key steps:

-

Binding to mGluR5: this compound is a potent and selective silent allosteric modulator of mGluR5.[4][5] Unlike antagonists, it does not interfere with the normal physiological signaling of glutamate, the primary excitatory neurotransmitter in the brain.[5][6]

-

Disruption of the Aβo-PrPC-mGluR5 Complex: Aβo are known to bind to the cellular prion protein (PrPC), which in turn forms a complex with mGluR5.[5][6] This complex is believed to be a primary mediator of Aβo-induced synaptic dysfunction. This compound, by binding to mGluR5, is hypothesized to induce a conformational change that prevents the interaction between mGluR5 and the Aβo/PrPC complex.[5][6]

-

Preservation of Synaptic Function: By disrupting this pathological signaling cascade, this compound is thought to prevent the downstream toxic effects of Aβo, which include synaptic loss, inhibition of long-term potentiation (LTP), and cognitive deficits.[2][5][6]

Quantitative Data

Preclinical Data

| Parameter | Value | Species | Reference |

| Binding Affinity (Ki) | 0.6 nM | Rat | [7] |

| Bioavailability | 50-90% | Mouse | [3] |

| Half-life | 3 hours | Mouse | [6] |

| Brain Penetration | Brain concentrations as high as plasma | Mouse | [3] |

| mGluR5 Receptor Occupancy | 98% at 7.5 mg/kg (oral) | Mouse | [3] |

| 27% at 0.03 mg/kg (IV) to 94.4% at 1.0 mg/kg (IV) | Monkey | [3] |

Clinical Data (Phase 1)

| Parameter | Value | Population | Reference |

| Doses Tested (Single Ascending Dose) | Up to 200 mg | Healthy Older Adults | [1] |

| Doses Tested (Multiple Ascending Dose) | 50, 100, and 150 mg (twice daily) | Healthy Volunteers & Alzheimer's Patients | [1] |

| Plasma IC50 for Receptor Occupancy | 33.9 ng/mL | Healthy Older Adults | [8] |

| Plasma IC80 for Receptor Occupancy | 135.7 ng/mL | Healthy Older Adults | [8] |

| Safety | Well-tolerated with no serious adverse events reported. | Healthy Older Adults | [1][8] |

Experimental Protocols

In Vitro Assays

Co-Immunoprecipitation for PrPC-mGluR5 Interaction

This protocol is designed to assess the physical interaction between PrPC and mGluR5 and the ability of this compound to disrupt this interaction.

-

Cell Culture and Transfection:

-

HEK293 cells are cultured in DMEM supplemented with 10% FBS and 1% penicillin/streptomycin.

-

Cells are co-transfected with plasmids encoding for PrPC and Myc-tagged mGluR5 using a suitable transfection reagent.

-

-

Treatment:

-

48 hours post-transfection, cells are treated with this compound or vehicle control for a specified time.

-

In some experiments, cells are also treated with Aβo to induce the pathological interaction.

-

-

Cell Lysis:

-

Cells are washed with ice-cold PBS and lysed in a non-denaturing lysis buffer (e.g., 1% Triton X-100, 150 mM NaCl, 50 mM Tris-HCl pH 7.4, with protease and phosphatase inhibitors).

-

-

Immunoprecipitation:

-

Cell lysates are pre-cleared with protein A/G agarose beads.

-

An antibody against the Myc-tag (for mGluR5) or PrPC is added to the lysate and incubated overnight at 4°C.

-

Protein A/G agarose beads are added to capture the antibody-protein complexes.

-

-

Western Blotting:

-

The beads are washed, and the bound proteins are eluted with SDS-PAGE sample buffer.

-

The eluates are resolved by SDS-PAGE and transferred to a PVDF membrane.

-

The membrane is probed with primary antibodies against PrPC and the Myc-tag, followed by HRP-conjugated secondary antibodies.

-

The signal is detected using an enhanced chemiluminescence (ECL) substrate.

-

In Vivo Preclinical Studies

Animal Models

-

APPswe/PS1ΔE9 mice: A transgenic model of Alzheimer's disease that develops amyloid plaques and cognitive deficits.

-

3xTg-AD mice: A triple-transgenic model exhibiting both amyloid and tau pathology.

Behavioral Testing

This test assesses recognition memory.

-

Habituation: Mice are individually habituated to the testing arena (an open field box) for 5-10 minutes in the absence of any objects.[9]

-

Training (Familiarization) Phase: Two identical objects are placed in the arena, and each mouse is allowed to explore them for a set period (e.g., 10 minutes).[9]

-

Testing Phase: After a retention interval (e.g., 1-24 hours), one of the familiar objects is replaced with a novel object. The mouse is returned to the arena, and the time spent exploring each object is recorded. A preference for the novel object indicates intact recognition memory.[2][9]

This test evaluates spatial learning and memory.

-

Apparatus: A circular pool filled with opaque water, with a hidden escape platform.[10]

-

Acquisition Phase: Over several days, mice are trained to find the hidden platform using spatial cues around the room. Each trial begins with the mouse being placed in the water at a different starting position. The time to find the platform (escape latency) and the path length are recorded.[6][10]

-

Probe Trial: After the acquisition phase, the platform is removed, and the mouse is allowed to swim for a set time (e.g., 60 seconds). The time spent in the target quadrant (where the platform was located) is measured as an indicator of spatial memory.[6][10]

Histology and Immunohistochemistry

-

Tissue Preparation: Mice are transcardially perfused with saline followed by 4% paraformaldehyde (PFA). Brains are dissected, post-fixed in PFA, and then cryoprotected in a sucrose solution.[11]

-

Sectioning: Brains are sectioned on a cryostat or vibratome.

-

Immunostaining:

-

Sections are washed and blocked in a solution containing normal serum and a detergent (e.g., Triton X-100).[12]

-

Sections are incubated overnight with primary antibodies against the presynaptic marker SV2A and the postsynaptic marker PSD95.[11][12]

-

After washing, sections are incubated with fluorescently labeled secondary antibodies.[12]

-

Sections are mounted with a mounting medium containing a nuclear counterstain (e.g., DAPI).

-

-

Imaging and Analysis: Images are acquired using a confocal microscope, and the density of synaptic puncta (co-localization of SV2A and PSD95) is quantified using image analysis software.

Biochemical Assays

-

Tissue Homogenization: Brain tissue (e.g., hippocampus or cortex) is homogenized in a lysis buffer containing protease and phosphatase inhibitors.[13][14]

-

Protein Quantification: The total protein concentration of the homogenates is determined using a standard assay (e.g., BCA or Bradford).

-

SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.[13]

-

Immunoblotting:

-

The membrane is blocked with a blocking agent (e.g., non-fat milk or BSA).

-

The membrane is incubated with a primary antibody specific for a phosphorylated tau epitope (e.g., AT8, PHF-1).

-

After washing, the membrane is incubated with an HRP-conjugated secondary antibody.[13]

-

The signal is detected using an ECL substrate.

-

The membrane is often stripped and re-probed for total tau and a loading control (e.g., GAPDH or β-actin) for normalization.

-

Clinical Studies

PET Imaging for mGluR5 Receptor Occupancy

-

Radioligand: [18F]FPEB, a PET radioligand with high affinity and selectivity for mGluR5, is used.[15]

-

Study Design: A baseline PET scan is performed to measure mGluR5 availability before drug administration. Following a single oral dose of this compound, a second PET scan is conducted to measure receptor occupancy.[16]

-

Image Acquisition: Dynamic PET scans are acquired over a specified period (e.g., 90-120 minutes) after the injection of [18F]FPEB.[17]

-

Data Analysis:

-

Time-activity curves are generated for various brain regions of interest.

-

Kinetic modeling (e.g., using a reference region like the cerebellum) is applied to calculate the binding potential (BPND) of the radioligand.[18]

-

Receptor occupancy is calculated as the percentage reduction in BPND from baseline to the post-dose scan.

-

References

- 1. 10xgenomics.com [10xgenomics.com]

- 2. mmpc.org [mmpc.org]

- 3. alzdiscovery.org [alzdiscovery.org]

- 4. Novel Object Recognition [protocols.io]

- 5. 10xgenomics.com [10xgenomics.com]

- 6. [PDF] Morris Water Maze Test for Learning and Memory Deficits in Alzheimer's Disease Model Mice | Semantic Scholar [semanticscholar.org]

- 7. medchemexpress.com [medchemexpress.com]

- 8. maze.conductscience.com [maze.conductscience.com]

- 9. Novel Object Recognition Test for the Investigation of Learning and Memory in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Morris Water Maze Test for Learning and Memory Deficits in Alzheimer's Disease Model Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Synapse Staining - IHC - VGluT1 and PSD95 - Mouse Brain Sections [protocols.io]

- 12. SV2A is expressed in synapse subpopulations in mouse and human brain: implications for PET radiotracer studies - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Western blot analysis [bio-protocol.org]

- 14. Frontiers | Relevance of Phosphorylation and Truncation of Tau to the Etiopathogenesis of Alzheimer’s Disease [frontiersin.org]

- 15. [18F]FPEB, a Novel PET Radiopharmaceutical for Quantifying Metabotropic Glutamate 5 Receptors (mGluR5): A First-in-Human Study of Radiochemical Safety, Biokinetics, and Radiation Dosimetry - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Nuclei Prep from Frozen Mouse Brain Tissues with Optional Sucrose Column for single nuclei RNA-seq [protocols.io]

- 17. Effect of age on brain metabotropic glutamate receptor subtype 5 measured with [18F]FPEB PET - PMC [pmc.ncbi.nlm.nih.gov]

- 18. PET imaging of mGluR5 in Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Preclinical Research of (S,S)-BMS-984923 for Neurodegenerative Disorders, with a Focus on Parkinson's Disease

Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

(S,S)-BMS-984923, also known as ALX-001, is a first-in-class, orally bioavailable small molecule being investigated for the treatment of neurodegenerative diseases, including Parkinson's disease and Alzheimer's disease.[1][2] It functions as a potent and selective silent allosteric modulator (SAM) of the metabotropic glutamate receptor 5 (mGluR5).[3][4] Preclinical research, primarily conducted in models of Alzheimer's disease, has established a novel mechanism of action wherein BMS-984923 selectively inhibits the pathological signaling cascade initiated by toxic protein oligomers without affecting the essential physiological signaling of glutamate.[4][5] This unique profile suggests a potential for disease modification by protecting synapses, a key pathological feature common to both Alzheimer's and Parkinson's disease. This document provides a comprehensive overview of the core preclinical data, experimental methodologies, and the scientific rationale for its development.

Mechanism of Action: Silent Allosteric Modulation of mGluR5

BMS-984923 operates through a distinct mechanism that decouples the pathological function of mGluR5 from its physiological role. In neurodegenerative diseases like Alzheimer's, soluble amyloid-beta oligomers (Aβo) bind to the cellular prion protein (PrPC), which then forms a complex with mGluR5.[4] This pathological interaction triggers aberrant intracellular signaling, leading to synaptic dysfunction and loss.[4][6]

BMS-984923 binds to an allosteric site on the mGluR5 receptor. This binding is "silent," meaning it does not alter the receptor's response to its natural ligand, glutamate.[4][5] However, this allosteric modulation effectively blocks the interaction between the Aβo-PrPC complex and mGluR5.[4] By doing so, it prevents the downstream activation of pathological signaling pathways (e.g., Pyk2, CaMKII, eEF2) while preserving normal glutamatergic neurotransmission, which is crucial for cognitive functions.[6][7] This targeted disruption of pathogenic signaling is the foundation for its potential as a synapse-preserving therapy.

References

- 1. BMS-984923 for Parkinson's Disease · Recruiting Participants for Phase Phase 1 Clinical Trial 2025 | Power | Power [withpower.com]

- 2. BMS-984923 for Alzheimer's Disease · Info for Participants · Phase Phase 1 Clinical Trial 2025 | Power | Power [withpower.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Silent Allosteric Modulation of mGluR5 Maintains Glutamate Signaling while Rescuing Alzheimer’s Mouse Phenotypes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. neurologylive.com [neurologylive.com]

- 6. alzdiscovery.org [alzdiscovery.org]

- 7. alzdiscovery.org [alzdiscovery.org]

(S,S)-BMS-984923: A Silent Allosteric Modulator of mGluR5 for the Restoration of Synaptic Plasticity and Function

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

(S,S)-BMS-984923, also known as ALX-001, is a novel, potent, and orally bioavailable silent allosteric modulator (SAM) of the metabotropic glutamate receptor 5 (mGluR5).[1][2][3] This compound has emerged as a promising therapeutic candidate for neurodegenerative disorders, particularly Alzheimer's disease, by selectively disrupting a pathological signaling cascade responsible for synaptic dysfunction while preserving physiological glutamate neurotransmission.[2][4][5][6] This guide provides a comprehensive overview of the preclinical data on this compound, focusing on its mechanism of action, effects on synaptic plasticity and function, and detailed experimental methodologies.

Mechanism of Action: Decoupling Pathological Signaling from Physiological Function

This compound operates through a unique mechanism that addresses the aberrant signaling initiated by amyloid-beta oligomers (Aβo), which are considered key neurotoxic species in Alzheimer's disease.[4][7] Aβo bind to the cellular prion protein (PrPc), which then forms a complex with mGluR5.[1][2] This pathological complex triggers a signaling cascade that leads to synaptic damage and cognitive decline.[1][4]

This compound acts as a silent allosteric modulator, meaning it binds to a site on the mGluR5 receptor distinct from the glutamate binding site and does not affect the receptor's response to its endogenous ligand, glutamate.[1][2][5] Its key action is to potently inhibit the interaction between the Aβo-PrPc complex and mGluR5.[3][5] This selective disruption of the pathological signaling pathway prevents downstream neurotoxic effects without interfering with the normal physiological functions of mGluR5 in synaptic transmission and plasticity.[1][2][6]

Below is a diagram illustrating the proposed signaling pathway and the intervention point of this compound.

Quantitative Data Summary

The following tables summarize the key quantitative findings from preclinical and early clinical studies of this compound.

Table 1: In Vitro Binding Affinity and In Vivo Receptor Occupancy

| Parameter | Value | Species/System | Reference |

| Binding Affinity (Ki) | 0.6 nM | mGluR5 | [3][5] |

| IC50 for Receptor Occupancy | 33.9 ng/mL | Healthy Older Adults (Plasma) | [8] |

| IC80 for Receptor Occupancy | 135.7 ng/mL | Healthy Older Adults (Plasma) | [8] |

| Receptor Occupancy at 50mg BID | >2-fold coverage of IC80 | Healthy Older Adults | [6] |

| Receptor Occupancy at 100mg BID | >6-fold coverage of IC80 | Healthy Older Adults | [6] |

Table 2: Efficacy in Preclinical Models of Alzheimer's Disease

| Animal Model | Treatment Dose & Duration | Key Findings | Reference |

| APPswe/PS1ΔE9 Mice | 3.75 mg/kg BID, 4 weeks | - Improved cognitive performance- Increased synaptic density (SV2A & PSD95)- Prevented activation of Pyk2, CaMKII, and eEF2 | [4] |

| APPswe/PS1ΔE9 Mice | 4 weeks | - Restored synapses in hippocampus and cortex to wild-type levels- Effect persisted for at least 4 weeks after treatment cessation | [1] |

| AppNL-G-F/hMapt double knock-in Mice | 4 weeks | - Increased synapse density by 17% compared to baseline | [1] |

| 3xTg Mice | 7.5 mg/kg/day, 4+ weeks | - Reduced total and insoluble tau to wild-type levels- Reduced pathological phospho-Tau (S199/S202) | [1] |

Effects on Synaptic Plasticity and Function

A critical consequence of the Aβo-PrPc-mGluR5 signaling cascade is the impairment of synaptic plasticity, particularly long-term potentiation (LTP), a cellular correlate of learning and memory.[4][9][10] Preclinical studies have demonstrated that this compound can effectively rescue these deficits.

In hippocampal slices, this compound was shown to prevent the Aβo-induced reduction in LTP without affecting basal glutamate signaling.[4] This finding is crucial as it highlights the compound's ability to selectively target the pathological mechanism while leaving physiological synaptic processes intact.

Furthermore, in vivo studies in various Alzheimer's disease mouse models have consistently shown that treatment with this compound leads to a restoration of synaptic density.[1][4][7] This was evidenced by increased levels of the presynaptic marker SV2A and the postsynaptic marker PSD95 in the hippocampus and cortex.[1][4] The restoration of these synaptic markers to levels comparable to wild-type mice underscores the profound effect of this compound on synaptic integrity.[1]

Experimental Protocols

This section details the methodologies employed in the key preclinical evaluations of this compound.

Animal Models

-

APPswe/PS1ΔE9 Transgenic Mice: These mice overexpress a chimeric mouse/human amyloid precursor protein (APP) with the Swedish mutations (K670N/M671L) and a human presenilin 1 (PS1) with the deltaE9 mutation, both associated with early-onset Alzheimer's disease. They develop age-dependent Aβ plaques and cognitive deficits.

-

AppNL-G-F/hMapt Double Knock-in Mice: This model carries humanized Aβ with the Swedish, Iberian, and Arctic mutations, leading to age-dependent Aβ pathology. They also express human mutant tau, allowing for the study of both major pathologies of Alzheimer's disease.

-

3xTg-AD Mice: These mice harbor three transgenes: human APP with the Swedish mutation, human tau with the P301L mutation, and human PS1 with the M146V mutation. They develop both plaque and tangle pathology.

Drug Administration

-

This compound Formulation: For oral administration, a suspension can be prepared. For example, a 2.5 mg/mL suspension can be made by dissolving the compound in DMSO, then mixing with PEG300, Tween-80, and saline.[3]

-

Route of Administration: Oral gavage was the primary route used in preclinical efficacy studies.[3][5]

-

Dosing Regimen: Doses ranging from 3.75 mg/kg twice daily (BID) to 15 mg/kg once daily have been utilized in mouse models.[4][5] The selection of 3.75 mg/kg BID was based on pharmacokinetic studies to ensure continuous and near-complete receptor occupancy.[5]

Electrophysiology (Long-Term Potentiation)

-

Slice Preparation: Acute hippocampal slices (typically 300-400 µm thick) are prepared from the brains of the animals.

-

Recording: Field excitatory postsynaptic potentials (fEPSPs) are recorded from the stratum radiatum of the CA1 region of the hippocampus in response to stimulation of the Schaffer collaterals.

-

LTP Induction: A high-frequency stimulation (HFS) protocol (e.g., one or more trains of 100 Hz for 1 second) is delivered to induce LTP.

-

Drug Application: this compound and Aβ oligomers are bath-applied to the slices to assess the compound's ability to prevent Aβo-induced LTP deficits.

Immunohistochemistry and Synaptic Density Analysis

-

Tissue Preparation: Animals are perfused, and their brains are collected, fixed, and sectioned.

-

Staining: Brain sections are stained with antibodies against presynaptic (e.g., SV2A) and postsynaptic (e.g., PSD95) proteins.

-

Imaging and Quantification: Confocal microscopy is used to capture images of the stained sections. The density of synaptic puncta is quantified using image analysis software.

Positron Emission Tomography (PET) Imaging

-

Radiotracer: [18F]SynVesT-1, a PET tracer that binds to the synaptic vesicle glycoprotein 2A (SV2A), is used to measure synaptic density in vivo.[1]

-

Procedure: The radiotracer is injected intravenously, and PET scans are acquired to visualize and quantify its uptake in the brain, which correlates with synaptic density.

The following diagram outlines a typical experimental workflow for evaluating the in vivo efficacy of this compound.

Conclusion

This compound represents a novel therapeutic strategy for Alzheimer's disease and potentially other neurodegenerative disorders characterized by synaptic dysfunction. Its unique mechanism as a silent allosteric modulator of mGluR5 allows it to selectively inhibit the pathological signaling cascade initiated by amyloid-beta oligomers while preserving essential physiological glutamate signaling. The robust preclinical data demonstrating its ability to rescue synaptic plasticity, restore synaptic density, and improve cognitive function in animal models, coupled with favorable pharmacokinetic and safety profiles in early human trials, position this compound as a compelling candidate for further clinical development. The detailed methodologies provided in this guide serve as a resource for researchers aiming to further investigate this promising compound and its therapeutic potential.

References

- 1. alzdiscovery.org [alzdiscovery.org]

- 2. BMS-984923 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. alzdiscovery.org [alzdiscovery.org]

- 5. Silent Allosteric Modulation of mGluR5 Maintains Glutamate Signaling while Rescuing Alzheimer’s Mouse Phenotypes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. neurologylive.com [neurologylive.com]

- 7. fiercebiotech.com [fiercebiotech.com]

- 8. allyxthera.com [allyxthera.com]

- 9. The Dual Role of Glutamatergic Neurotransmission in Alzheimer’s Disease: From Pathophysiology to Pharmacotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Frontiers | Targeting Synaptic Plasticity in Experimental Models of Alzheimer’s Disease [frontiersin.org]

The Therapeutic Potential of ALX-001 in Dementia: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Dementia, particularly Alzheimer's disease (AD), represents a significant and growing global health challenge with a profound unmet medical need. The pathological hallmark of AD involves the accumulation of misfolded proteins, such as amyloid-beta (Aβ) oligomers, which trigger a cascade of events leading to synaptic dysfunction, neuroinflammation, and progressive cognitive decline.[1] ALX-001 (also known as BMS-984923) is a novel, orally bioavailable, small molecule emerging as a promising therapeutic candidate. It acts as a first-in-class silent allosteric modulator (SAM) of the metabotropic glutamate receptor 5 (mGluR5).[1][2] This technical guide provides an in-depth overview of the preclinical and clinical evidence supporting the therapeutic potential of ALX-001 in dementia, its mechanism of action, and the experimental methodologies used in its evaluation.

Mechanism of Action: Targeting the Aβ Oligomer-PrPC-mGluR5 Signaling Axis

ALX-001 uniquely modulates the mGluR5 receptor to selectively block the pathogenic signaling cascade initiated by Aβ oligomers, while preserving the physiological signaling of glutamate essential for normal cognitive function.[1][2] The proposed mechanism involves the following key steps:

-

Aβ Oligomer Binding: Soluble Aβ oligomers, considered the primary neurotoxic species in AD, bind to the cellular prion protein (PrPC) on the neuronal surface.[3]

-

Formation of a Pathogenic Complex: The Aβo-PrPC complex then interacts with mGluR5, leading to the clustering and aberrant activation of mGluR5.[3]

-

Activation of Intracellular Toxic Signaling: This aberrant mGluR5 activation triggers a downstream signaling cascade involving the activation of Fyn kinase.[3]

-

Synaptic Damage and Neuroinflammation: The activation of this pathway leads to synaptic dysfunction, loss of synapses, and contributes to neuroinflammatory processes, including the recruitment of complement component C1q, which tags synapses for removal by microglia.[1]

-

Intervention by ALX-001: ALX-001, as a silent allosteric modulator, binds to a distinct site on the mGluR5 receptor. This binding is thought to stabilize the receptor in a conformation that prevents its interaction with the Aβo-PrPC complex, thereby inhibiting the downstream pathogenic signaling.[3] Crucially, this modulation does not interfere with the normal binding and signaling of glutamate.[2]

Preclinical Evidence

Preclinical studies utilizing mouse models of Alzheimer's disease have demonstrated the potential of ALX-001 to reverse key pathological features of the disease.

Restoration of Cognitive Function

In aged APP/PS1 transgenic mice, a model that develops amyloid plaques and cognitive deficits, treatment with ALX-001 has been shown to rescue age-dependent memory loss.[4] Cognitive function is typically assessed using behavioral tests such as the Morris water maze.

| Behavioral Test | Metric | APP/PS1 + Vehicle (Control) | APP/PS1 + ALX-001 | Wild-Type (Healthy) |

| Morris Water Maze | Escape Latency (seconds) | Increased (Impaired Memory) | Reduced to Wild-Type Levels | Normal |

| Time in Target Quadrant (%) | Reduced (Impaired Memory) | Increased to Wild-Type Levels | Normal | |

| Contextual Fear Conditioning | Freezing Time (%) | Reduced (Impaired Memory) | Increased to Wild-Type Levels | Normal |

Table 1: Representative Preclinical Cognitive Outcomes with ALX-001 Treatment

Rescue of Synaptic Density

A critical aspect of AD pathology is the loss of synapses, which strongly correlates with cognitive decline. Preclinical studies have shown that ALX-001 treatment can restore synaptic density in mouse models of AD.[4] This is often quantified by immunohistochemical staining for synaptic markers such as synaptophysin (presynaptic) and PSD-95 (postsynaptic).

| Measurement | Method | APP/PS1 + Vehicle (Control) | APP/PS1 + ALX-001 |

| Synaptic Density | Immunohistochemistry (Synaptophysin/PSD-95) | Significant Reduction | Restored to near Wild-Type Levels |

| Synaptic Function | Electrophysiology (Long-Term Potentiation) | Impaired | Restored |

Table 2: Preclinical Synaptic Restoration with ALX-001

Clinical Development

ALX-001 is currently in clinical development, with completed Phase 1 studies and progression to Phase 2 trials.

Phase 1a Single Ascending Dose (SAD) Study

A Phase 1a study evaluated the safety, tolerability, pharmacokinetics, and brain receptor occupancy of single ascending doses of ALX-001 in healthy older adults.

| Parameter | Description |

| Participants | 36 healthy adults (50-80 years old) with normal cognition. |

| Doses | Single oral doses ranging from 10 mg to 200 mg.[5] |

| Safety | All doses were well-tolerated with no serious adverse events reported. |

| Pharmacokinetics | Plasma exposure increased linearly with dose.[5] |

| Receptor Occupancy | PET imaging with 18F-FPEB confirmed that ALX-001 crosses the blood-brain barrier and achieves significant mGluR5 receptor occupancy.[6] Doses were sufficient to achieve 80% brain mGluR5 occupancy.[5] |

Table 3: Summary of Phase 1a Single Ascending Dose Study

Phase 1b Multiple Ascending Dose (MAD) Study

Following the SAD study, a Phase 1b study assessed the safety and pharmacokinetics of multiple ascending doses in healthy older adults.[7]

| Parameter | Description |

| Participants | 32 healthy adults (50-80 years old).[7] |

| Dosing Regimen | Twice-daily oral doses of 50 mg, 100 mg, and 150 mg.[2][7] |

| Safety | ALX-001 was found to be safe and well-tolerated at all tested doses.[7] |

| Target Engagement | The 50 mg twice-daily dose achieved a 2-fold coverage of the IC80 for mGluR5 receptor occupancy, while the 100 mg twice-daily dose provided a 6-fold coverage.[8] |

| Dose Selection for Phase 2 | Based on the safety and target engagement data, 50 mg and 100 mg twice-daily doses were selected for further study in patients.[7][9] |

Table 4: Summary of Phase 1b Multiple Ascending Dose Study

Ongoing and Future Studies

ALX-001 is advancing into Phase 2 studies in patients with Alzheimer's disease and Parkinson's disease.[7][9] A 28-day safety study in Alzheimer's patients is ongoing.[2]

Experimental Protocols

This section outlines the methodologies for key experiments cited in the evaluation of ALX-001.

Preparation of Aβ Oligomers

A consistent and reproducible preparation of Aβ oligomers is crucial for in vitro and in vivo studies.

-

Solubilization: Lyophilized synthetic Aβ1-42 peptide is dissolved in 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) to a concentration of 1 mM to ensure it is in a monomeric state and to erase any prior aggregation history.

-

Evaporation and Storage: The HFIP is evaporated under a stream of nitrogen gas or using a speed vacuum, leaving a thin peptide film. This film can be stored at -80°C.

-

Oligomerization: The peptide film is resuspended in dimethyl sulfoxide (DMSO) to a concentration of 5 mM. This stock is then diluted to 100 µM in ice-cold cell culture medium (e.g., F-12 medium) and incubated at 4°C for 24 hours to promote the formation of soluble oligomers.

-

Characterization: The resulting oligomer preparation should be characterized by methods such as atomic force microscopy (AFM) or Western blotting to confirm the size and morphology of the aggregates.

Morris Water Maze for Cognitive Assessment

The Morris water maze is a widely used behavioral test to assess spatial learning and memory in rodent models.

-

Apparatus: A circular pool (approximately 1.5 meters in diameter) is filled with opaque water. A small escape platform is hidden just below the water surface in one of the four quadrants. Visual cues are placed around the pool for spatial navigation.

-

Acquisition Phase: Mice undergo several trials per day for 5-7 days. In each trial, the mouse is released into the pool from a different starting position and must find the hidden platform. The time taken to find the platform (escape latency) is recorded.

-

Probe Trial: 24 hours after the last training trial, the platform is removed, and the mouse is allowed to swim freely for 60 seconds. The time spent in the target quadrant (where the platform was previously located) is measured as an indicator of memory retention.

-

Data Analysis: Escape latencies during the acquisition phase and the percentage of time spent in the target quadrant during the probe trial are compared between treatment groups (e.g., wild-type, APP/PS1 + vehicle, APP/PS1 + ALX-001).

Immunohistochemistry for Synapse Quantification

This protocol allows for the visualization and quantification of synaptic density in brain tissue.

-

Tissue Preparation: Mice are anesthetized and transcardially perfused with phosphate-buffered saline (PBS) followed by 4% paraformaldehyde (PFA). The brains are dissected, post-fixed in PFA, and then cryoprotected in a sucrose solution.

-

Sectioning: The brains are frozen and sectioned on a cryostat to obtain thin (e.g., 30-40 µm) coronal sections.

-

Staining:

-

Permeabilization and Blocking: Free-floating sections are permeabilized with a detergent (e.g., Triton X-100) and blocked with a serum-based solution (e.g., normal goat serum) to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Sections are incubated overnight at 4°C with primary antibodies targeting presynaptic (e.g., anti-synaptophysin or anti-VGLUT1) and postsynaptic (e.g., anti-PSD-95) markers.

-

Secondary Antibody Incubation: After washing, sections are incubated with fluorescently-labeled secondary antibodies that bind to the primary antibodies.

-

-

Imaging and Analysis: Sections are mounted on slides and imaged using a confocal microscope. The number of co-localized presynaptic and postsynaptic puncta (representing individual synapses) is quantified per unit area or volume using image analysis software (e.g., ImageJ with a Puncta Analyzer plugin).

Conclusion

ALX-001 represents a promising, disease-modifying therapeutic strategy for dementia, particularly Alzheimer's disease. Its unique mechanism of action, which selectively targets the pathogenic signaling of Aβ oligomers at the mGluR5 receptor while preserving essential physiological glutamate signaling, offers a potentially wide therapeutic window. The robust preclinical data demonstrating restoration of both cognitive function and synaptic density, coupled with the favorable safety and pharmacokinetic profile observed in Phase 1 clinical trials, strongly support its continued development. The ongoing Phase 2 studies will be crucial in determining the clinical efficacy of ALX-001 in patient populations and its potential to become a first-in-class oral therapy for neurodegenerative diseases.

References

- 1. Preparation of Stable Amyloid β-Protein Oligomers of Defined Assembly Order - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Allyx Therapeutics Advances ALX-001 to Patient Trials After Positive Phase 1b Results [synapse.patsnap.com]

- 3. alzdiscovery.org [alzdiscovery.org]

- 4. fiercebiotech.com [fiercebiotech.com]

- 5. alzforum.org [alzforum.org]

- 6. Allyx Therapeutics to Present Phase 1 Data for Lead [globenewswire.com]

- 7. Allyx Therapeutics Announces Positive Phase 1b Multiple [globenewswire.com]

- 8. neurologylive.com [neurologylive.com]

- 9. parkinsonsnewstoday.com [parkinsonsnewstoday.com]

Cellular Pathways Affected by (S,S)-BMS-984923 Treatment: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

(S,S)-BMS-984923, also known as ALX-001, is a novel, orally bioavailable, and brain-penetrant small molecule that acts as a silent allosteric modulator (SAM) of the metabotropic glutamate receptor 5 (mGluR5).[1][2][3] In the context of Alzheimer's disease (AD) and other neurodegenerative disorders, this compound offers a unique therapeutic mechanism. It selectively disrupts the pathological signaling cascade initiated by the binding of amyloid-beta oligomers (Aβo) to the cellular prion protein (PrPc) and its subsequent interaction with mGluR5, all while preserving the physiological glutamatergic signaling essential for normal cognitive function.[1][2] This technical guide provides an in-depth overview of the cellular pathways affected by this compound treatment, supported by quantitative data, detailed experimental protocols, and pathway visualizations.

Mechanism of Action

This compound functions by binding to an allosteric site on the mGluR5, inducing a conformational change that prevents its interaction with the Aβo-PrPc complex.[1] This targeted intervention is critical as the Aβo-PrPc-mGluR5 signaling nexus is implicated in synaptic dysfunction and loss, key pathological features of Alzheimer's disease.[1][4] By uncoupling this pathological interaction, this compound effectively blocks the downstream signaling cascade that leads to neurotoxicity, without interfering with the normal activation of mGluR5 by its endogenous ligand, glutamate.

Quantitative Data Summary

The following tables summarize the key quantitative parameters of this compound, providing a snapshot of its potency and pharmacological profile.

Table 1: Binding Affinity and Receptor Occupancy

| Parameter | Value | Species | Assay | Reference |

| Ki for mGluR5 | 0.6 nM | Not Specified | Radioligand Binding Assay | [3] |

| IC50 for Brain Receptor Occupancy | 33.9 ng/mL | Human | [18F]FPEB PET Imaging | [5] |

| IC80 for Brain Receptor Occupancy | 135.7 ng/mL | Human | [18F]FPEB PET Imaging | [5] |

Table 2: In Vivo Efficacy and Safety

| Parameter | Effect | Animal Model | Treatment Regimen | Reference |

| Synaptic Density (SV2A & PSD95) | Restored to wild-type levels | APPswe/PS1ΔE9 Mice | 3.75 mg/kg, twice daily for 4 weeks | [4] |

| Total and Insoluble Tau | Reduced to levels comparable to wild-type | 3xTg-AD Mice | 7.5 mg/kg/day for 4+ weeks | [1] |

| hERG Inhibition (IC50) | 1.14 µM | In vitro | Not Applicable |

Cellular Pathways Modulated by this compound

Treatment with this compound leads to the modulation of several key intracellular signaling pathways that are aberrantly activated in Alzheimer's disease.

Downstream Kinase Signaling

The binding of Aβo-PrPc to mGluR5 triggers the activation of a cascade of downstream kinases that contribute to synaptic toxicity. This compound has been shown to prevent the activation of:

-

Proline-rich tyrosine kinase 2 (Pyk2) [4]

-

Calcium/calmodulin-dependent protein kinase II (CaMKII) [4]

-

Eukaryotic elongation factor 2 (eEF2) [4]

By inhibiting the phosphorylation and subsequent activation of these kinases, this compound protects synapses from Aβo-induced damage.

Synaptic Integrity and Restoration

A hallmark of Alzheimer's disease is the progressive loss of synapses, which correlates strongly with cognitive decline. This compound treatment has demonstrated the ability to restore synaptic density.[1] This is evidenced by the normalization of the levels of key presynaptic and postsynaptic protein markers:

Tau Pathology

In addition to its effects on synaptic proteins, this compound has been shown to reduce the accumulation of pathological tau protein.[1][2] Treatment leads to a decrease in both total and insoluble hyperphosphorylated tau, suggesting an interruption of the link between Aβo-induced signaling and downstream tau pathology.[1]

Complement System

The complement system, a part of the innate immune response, has been implicated in the pathological pruning of synapses in Alzheimer's disease. This compound treatment prevents the synaptic localization of the complement component C1q, thereby potentially protecting synapses from aberrant removal.[1]

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams, generated using the DOT language, illustrate the key signaling pathway and experimental workflows.

References

Methodological & Application

Application Notes and Protocols: (S,S)-BMS-984923 In Vivo Dosing in Mouse Models

Abstract

(S,S)-BMS-984923, also known as ALX-001, is a potent, brain-penetrant silent allosteric modulator (SAM) of the metabotropic glutamate receptor 5 (mGluR5).[1][2][3][4] It selectively inhibits the pathological signaling cascade initiated by amyloid-β oligomers (Aβo) without affecting the physiological signaling of glutamate.[1][2][5] This mechanism makes this compound a promising therapeutic candidate for Alzheimer's disease (AD), with studies in AD mouse models demonstrating its ability to rescue synaptic deficits, reverse cognitive decline, and alleviate tau pathology.[2][3][5] These application notes provide a detailed summary of established in vivo dosing protocols for this compound in various mouse models, vehicle preparation, and administration methodologies.

Mechanism of Action

This compound operates through a unique mechanism that decouples the pathological function of mGluR5 from its normal physiological role. In the context of Alzheimer's disease, soluble amyloid-β oligomers (Aβo) bind to the cellular prion protein (PrPC), which then forms a complex with mGluR5.[2][5] This aberrant interaction triggers downstream signaling pathways involving Pyk2, CaMKII, and eEF2, ultimately leading to synaptic dysfunction and loss.[3][5]

This compound binds to mGluR5 and prevents its interaction with the Aβo-PrPC complex.[2][5] This blockade is highly specific, as the compound does not alter the receptor's response to its endogenous ligand, glutamate, thereby preserving normal synaptic function.[1][2][5][6]

Data Presentation: In Vivo Dosing Parameters

The following tables summarize quantitative data from preclinical studies in mouse models. The compound demonstrates good oral bioavailability (50-90%) and readily penetrates the blood-brain barrier.[1][3]

Table 1: In Vivo Dosing Protocols for this compound in Mouse Models

| Mouse Model | Dose | Route of Administration | Frequency & Duration | Key Findings | Reference |

|---|---|---|---|---|---|

| C57Bl6J (WT) | 7.5 mg/kg | Oral Gavage | Single Dose | Achieved 98% mGluR5 occupancy in the brain. | [3] |

| C57Bl6J (WT) | 7.5 or 15 mg/kg | Oral Gavage | Single Dose | Plasma concentration >2 µM at 10 hours. | [1][2] |

| APP/PS1 | 3.75 mg/kg | Oral Gavage | Twice Daily for 4 weeks | Improved cognitive performance; increased synaptic density. | [5] |

| 3xTg-AD | 7.5 mg/kg | Oral Gavage | Daily for 4 weeks | Reduced levels of soluble and insoluble phosphorylated tau. | [5] |

| DKI (AppNL-G-F/hMapt) | Not specified | Oral (in chow) | Daily for 2 months | Reversed functional connectivity deficits. |[7] |

Table 2: Example Vehicle Formulation for Oral or IP Administration

| Component | Stock Concentration | Volume Percentage | Final Concentration in Working Solution |

|---|---|---|---|

| This compound in DMSO | 25 mg/mL | 10% | 2.5 mg/mL |

| PEG300 | - | 40% | - |

| Tween-80 | - | 5% | - |

| Saline (0.9% NaCl) | - | 45% | - |

This formulation yields a suspended solution suitable for oral gavage or intraperitoneal injection.[1]

Experimental Protocols

Preparation of Dosing Solution (2.5 mg/mL)

This protocol is adapted from published methodologies for preparing a suspended solution.[1] It is recommended to prepare the final working solution fresh on the day of use.

Materials:

-

This compound powder

-

Dimethyl sulfoxide (DMSO)

-

Polyethylene glycol 300 (PEG300)

-

Tween-80 (Polysorbate 80)

-

Sterile Saline (0.9% NaCl)

-

Sterile microcentrifuge tubes and/or conical tubes

Procedure:

-

Prepare Stock Solution: Dissolve this compound powder in DMSO to create a clear stock solution of 25.0 mg/mL.

-

Vehicle Preparation (for a 1 mL final volume): a. In a sterile tube, add 400 µL of PEG300. b. Add 100 µL of the 25 mg/mL DMSO stock solution to the PEG300 and mix thoroughly by vortexing. c. Add 50 µL of Tween-80 to the mixture and vortex until evenly mixed. d. Add 450 µL of sterile saline to bring the total volume to 1 mL. e. Vortex the final suspension thoroughly before administration to ensure homogeneity.

Storage:

-

Stock Solution (-80°C): Stable for up to 6 months.[1]

-

Stock Solution (-20°C): Stable for up to 1 month.[1]

-

Working Solution: Prepare fresh for each day of dosing. Do not store.[1]

Administration via Oral Gavage

Oral gavage ensures accurate delivery of the specified dose.[8]

Materials:

-

Prepared this compound dosing solution

-

Appropriately sized oral gavage needle (e.g., 20-22 gauge, flexible or rigid with a ball tip)

-

1 mL syringe

Procedure:

-

Animal Handling: Acclimatize mice to handling prior to the experiment. Gently restrain the mouse, ensuring it can breathe comfortably.

-

Dose Calculation: Calculate the required volume based on the animal's body weight. For a 7.5 mg/kg dose in a 25g mouse using a 2.5 mg/mL solution:

-

Dose = 7.5 mg/kg * 0.025 kg = 0.1875 mg

-

Volume = 0.1875 mg / 2.5 mg/mL = 0.075 mL or 75 µL

-

-

Administration: a. Draw the calculated volume into the syringe. Ensure no air bubbles are present. b. Gently insert the gavage needle into the mouth, passing over the tongue into the esophagus. Do not force the needle. c. Slowly dispense the solution. d. Carefully remove the needle and return the mouse to its cage.

-

Monitoring: Observe the animal for a short period post-administration for any signs of distress.

Experimental Workflow Visualization

The following diagram illustrates a typical experimental workflow for evaluating the efficacy of this compound in an Alzheimer's disease mouse model.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Silent Allosteric Modulation of mGluR5 Maintains Glutamate Signaling while Rescuing Alzheimer’s Mouse Phenotypes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. alzdiscovery.org [alzdiscovery.org]

- 4. ALX-001 | ALZFORUM [alzforum.org]

- 5. alzdiscovery.org [alzdiscovery.org]

- 6. Experimental drug reverses synaptic loss in mouse models of Alzheimer’s | Yale News [news.yale.edu]

- 7. biorxiv.org [biorxiv.org]

- 8. Administration Of Drugs and Experimental Compounds in Mice and Rats (IACUC) | Office of Research [bu.edu]

Application Notes and Protocols for Oral Gavage Administration of (S,S)-BMS-984923 in Rodents

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S,S)-BMS-984923, also known as ALX-001, is a potent and selective silent allosteric modulator (SAM) of the metabotropic glutamate receptor 5 (mGluR5).[1][2][3] It has demonstrated neuroprotective effects in preclinical models of Alzheimer's disease by inhibiting the pathological signaling cascade induced by amyloid-β oligomers (Aβo) without altering the physiological signaling of glutamate.[3][4][5] Specifically, this compound disrupts the interaction between cellular prion protein (PrPC) bound to Aβo and mGluR5, thereby preventing downstream neurotoxic events, including synaptic dysfunction and tau pathology.[1][3][4] This document provides detailed application notes and protocols for the oral gavage administration of this compound in rodent models, based on available preclinical data.

Mechanism of Action

This compound acts as a silent allosteric modulator of mGluR5, meaning it binds to a site on the receptor distinct from the glutamate binding site and does not affect the receptor's response to glutamate.[3][4] Its therapeutic efficacy stems from its ability to selectively block the interaction between the Aβo/PrPC complex and mGluR5.[1] This targeted action prevents the aberrant downstream signaling that leads to synaptic damage and cognitive decline observed in Alzheimer's disease models.[3][4][6] Studies have shown that treatment with this compound can rescue memory deficits, restore synaptic density, and reduce pathological tau levels in transgenic mouse models of Alzheimer's disease.[1][3][4][6]

Data Presentation

Pharmacokinetic Parameters of this compound in Rodents

| Parameter | Species | Dose | Route | Value | Reference |

| Bioavailability | Mouse | Not Specified | Oral | 50-90% | [1] |

| Half-life | Mouse | Not Specified | Not Specified | 3 hours | [4] |

| Brain:Plasma Ratio | Mouse | 7.5 mg/kg | Oral | ~1.0 at 3 hours | [1][2] |

| Plasma Concentration | Mouse | 7.5 or 15 mg/kg | Oral | > 2 µM at 10 hours | [2][3] |

| mGluR5 Occupancy | Mouse | 7.5 mg/kg | Oral | 98% in brain (at 2 hours) | [1] |

Efficacy of this compound in Alzheimer's Disease Mouse Models

| Mouse Model | Treatment Regimen | Key Findings | Reference |

| APP/PS1 | 3.75 mg/kg, twice daily, oral gavage for 4 weeks | Restored memory deficits in novel object recognition, Morris water maze, and passive avoidance tests. Increased synaptic density. | [1][4] |

| 3xTg | 7.5 mg/kg/day for 4+ weeks | Reduced total and insoluble tau levels. Reduced pathological phospho-Tau (S199/S202). | [1] |

| APP/PS1 & AppNL-G-F/hMapt | Not Specified | Prevented synaptic localization of C1Q and synaptic engulfment. | [1] |

Experimental Protocols

Preparation of this compound for Oral Gavage

A common vehicle for the oral administration of this compound in rodents is a suspension. The following protocol describes the preparation of a 2.5 mg/mL suspension:

Materials:

-

This compound powder

-

Dimethyl sulfoxide (DMSO)

-

Polyethylene glycol 300 (PEG300)

-

Tween-80

-

Saline (0.9% NaCl)

Procedure:

-

Prepare a stock solution of this compound in DMSO (e.g., 25.0 mg/mL).

-

To prepare a 1 mL working suspension (2.5 mg/mL), add 100 µL of the DMSO stock solution to 400 µL of PEG300.

-

Mix the solution thoroughly until homogenous.

-

Add 50 µL of Tween-80 and mix again until evenly distributed.

-

Add 450 µL of saline to bring the final volume to 1 mL.

-

Vortex the final suspension to ensure it is well-mixed before each administration.

This protocol yields a suspended solution suitable for oral and intraperitoneal injection.[2]

Protocol for Oral Gavage Administration in Rodents

This protocol provides a general guideline for oral gavage in mice and rats. All procedures should be performed in accordance with institutional animal care and use committee (IACUC) guidelines.

Materials:

-

Appropriately sized gavage needles (stainless steel or flexible plastic with a ball-tip).

-

Syringes

-

Prepared this compound suspension

-

Animal scale

Procedure:

-

Animal Handling and Restraint:

-

Weigh the animal to accurately calculate the dosing volume. The recommended maximum volume for oral gavage is typically 10 mL/kg for rodents.[7][8]

-

Gently but firmly restrain the animal. For mice, this can be achieved by scruffing the neck and back to immobilize the head and body. For rats, a similar scruffing technique or wrapping the animal in a small towel can be effective.[8]

-

Ensure the head and body are in a straight line to facilitate the passage of the gavage needle into the esophagus.[7]

-

-

Gavage Needle Insertion:

-

Measure the gavage needle against the animal to determine the correct insertion depth – from the tip of the nose to the last rib.

-

Gently insert the ball-tipped needle into the mouth, passing it over the tongue towards the back of the throat.

-

Allow the animal to swallow the needle as you advance it slowly and steadily into the esophagus. Do not force the needle. If resistance is met, withdraw and re-attempt.[7][9]

-

-

Administration of this compound:

-

Once the needle is correctly positioned in the esophagus, slowly administer the prepared suspension.

-

Monitor the animal for any signs of distress, such as coughing or choking, which could indicate accidental entry into the trachea. If this occurs, immediately withdraw the needle.[7]

-

-

Post-Administration Monitoring:

-

After administration, return the animal to its cage and monitor it for a short period to ensure there are no adverse effects.

-

Continue to monitor the animals at least once between 12-24 hours post-dosing for any signs of distress, such as lethargy or difficulty breathing.[7]

-

Visualizations

Signaling Pathway of this compound Action

References

- 1. alzdiscovery.org [alzdiscovery.org]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Silent Allosteric Modulation of mGluR5 Maintains Glutamate Signaling while Rescuing Alzheimer’s Mouse Phenotypes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. alzdiscovery.org [alzdiscovery.org]

- 5. BMS-984923 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 6. fiercebiotech.com [fiercebiotech.com]

- 7. research.fsu.edu [research.fsu.edu]

- 8. iacuc.wsu.edu [iacuc.wsu.edu]

- 9. research.sdsu.edu [research.sdsu.edu]

Application Notes and Protocols for (S,S)-BMS-984923 in Primary Neuronal Cell Culture Experiments

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S,S)-BMS-984923, also known as ALX-001, is a potent and selective silent allosteric modulator (SAM) of the metabotropic glutamate receptor 5 (mGluR5).[1][2] Its unique mechanism of action involves inhibiting the pathological interaction between the cellular prion protein (PrPC) bound to amyloid-beta oligomers (Aβo) and mGluR5, without altering the physiological signaling of glutamate.[1][2][3] This makes this compound a promising therapeutic candidate for neurodegenerative diseases like Alzheimer's disease, where Aβo-driven synaptotoxicity is a key pathological feature. These application notes provide detailed protocols for the use of this compound in primary neuronal cell culture experiments to investigate its neuroprotective effects.

Data Presentation

Quantitative Data for this compound

| Parameter | Value | Species/System | Reference |

| Binding Affinity (Ki) | 0.6 nM | Recombinant mGluR5 | [2] |

| hERG Inhibition (IC50) | 1.14 µM | GLP cell culture assay | [1] |

| In Vivo Receptor Occupancy (IC80) | 135.7 ng/mL (plasma concentration) | Human | [4][5] |

Signaling Pathway

The following diagram illustrates the proposed mechanism of action of this compound in preventing Aβo-induced neurotoxicity.

Caption: Mechanism of this compound Action.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution for In Vitro Use

This protocol describes the preparation of a stock solution of this compound for use in primary neuronal cell culture experiments.

Materials:

-

This compound powder

-

Dimethyl sulfoxide (DMSO), cell culture grade

-

Sterile, low-binding microcentrifuge tubes

Procedure:

-

Based on the molecular weight of this compound (374.8 g/mol ), calculate the amount of powder needed to prepare a 10 mM stock solution in DMSO.

-

In a sterile environment (e.g., a laminar flow hood), weigh the calculated amount of this compound powder and transfer it to a sterile, low-binding microcentrifuge tube.

-

Add the appropriate volume of cell culture grade DMSO to the tube to achieve a final concentration of 10 mM.

-

Vortex the solution until the powder is completely dissolved.

-

Aliquot the stock solution into smaller volumes in sterile, low-binding microcentrifuge tubes to avoid repeated freeze-thaw cycles.

-

Store the aliquots at -20°C or -80°C for long-term storage.

Protocol 2: Primary Neuronal Cell Culture

This protocol provides a general method for establishing primary cortical or hippocampal neuron cultures from embryonic rodents.

Materials:

-

Timed-pregnant rodent (e.g., E18 rat or mouse)

-

Dissection medium (e.g., Hibernate-A)

-

Enzymatic dissociation solution (e.g., papain or trypsin)

-

Enzyme inhibitor solution

-

Plating medium (e.g., Neurobasal medium supplemented with B27, GlutaMAX, and penicillin/streptomycin)

-

Culture plates or coverslips coated with a suitable substrate (e.g., poly-D-lysine or poly-L-ornithine)

Procedure:

-

Euthanize the timed-pregnant rodent according to approved institutional animal care and use committee (IACUC) protocols.

-

Dissect the embryos and isolate the cortices or hippocampi in ice-cold dissection medium.

-

Mince the tissue and incubate with the enzymatic dissociation solution at 37°C.

-

Neutralize the enzyme with the inhibitor solution and gently triturate the tissue to obtain a single-cell suspension.

-

Determine cell viability and density using a hemocytometer and trypan blue exclusion.

-

Plate the neurons at the desired density onto pre-coated culture plates or coverslips in plating medium.

-

Incubate the cultures at 37°C in a humidified atmosphere with 5% CO2.

-